AC 42

描述

Synthesis Analysis

The synthesis of related compounds involves complex reactions where precursors like piperidine derivatives undergo various processes including condensation, substitution, and cyclization. For instance, 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides have been prepared for biological activity testing, indicating a methodological approach to synthesizing piperidine-related compounds that may share synthesis pathways with our compound of interest (Y. Tung, 1957).

Molecular Structure Analysis

Crystallography and X-ray diffraction techniques are commonly used to determine the molecular structures of compounds. For example, the molecular and crystal structures of certain hydroxy derivatives of hydropyridine were determined, highlighting the significance of hydrogen bonds in molecular packing within crystals (L. Kuleshova & V. Khrustalev, 2000). These methodologies can be applied to study the intricate structure of "4-(4-Butyl-1-piperidinyl)-1-(2-methylphenyl)-1-butanone Hydrochloride".

Chemical Reactions and Properties

The chemical behavior of piperidine derivatives is influenced by substitutions on the piperidine ring, affecting their reactivity and interaction with other chemicals. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and their evaluation for anti-acetylcholinesterase activity demonstrate how modifications to the piperidine structure can yield compounds with significant biological activities (H. Sugimoto et al., 1990).

科学研究应用

毒蕈碱M1受体激动剂

AC 42 是毒蕈碱M1受体的一种特异性激动剂 (pEC 50 = 6.54)。这意味着它可以与该受体结合并激活它,这会根据具体情况产生不同的效果。 它对毒蕈碱受体家族中的其他成员几乎没有活性 .

变构结合

This compound 结合到正构乙酰胆碱结合位点旁边的变构位点。变构位点不同于神经递质或激素通常结合的中心(正构)位点。 当像 this compound 这样的分子结合到变构位点时,它会改变受体的形状,并可以调节其活性 .

作用机制

Target of Action

AC-42, also known as 4-(4-Butyl-1-piperidinyl)-1-(2-methylphenyl)-1-butanone Hydrochloride, is a selective, allosteric agonist of the M1 muscarinic acetylcholine receptor . The M1 receptor is one of the five muscarinic receptors (M1-M5) that mediate various physiological functions, including neuronal and non-neuronal signal transmission .

Mode of Action

As an allosteric agonist, AC-42 binds to a site on the M1 receptor that is distinct from the orthosteric binding site of the natural ligand, acetylcholine . This binding enhances the receptor’s response to acetylcholine, leading to increased activation of the M1 receptor .

Biochemical Pathways

The activation of M1 receptors by AC-42 can influence several biochemical pathwaysThese second messengers subsequently trigger the release of intracellular calcium and activation of protein kinase C, respectively, leading to various downstream effects .

Result of Action

The activation of M1 receptors by AC-42 can lead to various molecular and cellular effects, depending on the specific cell type and physiological context. In neurons, for example, M1 receptor activation can modulate synaptic plasticity, learning, and memory .

属性

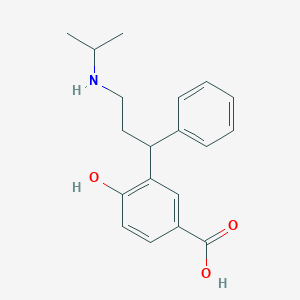

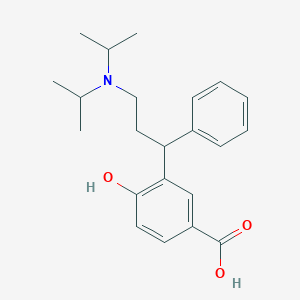

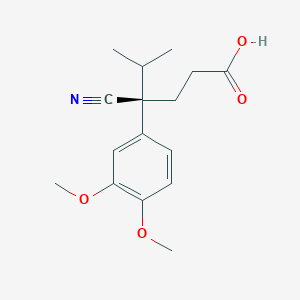

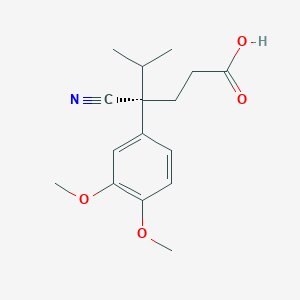

IUPAC Name |

4-(4-butylpiperidin-1-yl)-1-(2-methylphenyl)butan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO.ClH/c1-3-4-9-18-12-15-21(16-13-18)14-7-11-20(22)19-10-6-5-8-17(19)2;/h5-6,8,10,18H,3-4,7,9,11-16H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJCOVULGUXGGSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCN(CC1)CCCC(=O)C2=CC=CC=C2C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30433246 | |

| Record name | AC 42 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

447407-36-5 | |

| Record name | AC 42 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 4-(4-Butyl-1-piperidinyl)-1-(2-methylphenyl)-1-butanone hydrochloride (AC-42) interacts with the M1 muscarinic acetylcholine receptor (mAChR) as an allosteric agonist. This means it binds to a site distinct from the acetylcholine binding site (orthosteric site). [, , , , ] Binding of AC-42 to the allosteric site induces conformational changes in the M1 mAChR, leading to activation of Gαq/11 protein and downstream signaling pathways. [, , , ] These pathways include stimulation of phosphoinositide hydrolysis, intracellular calcium mobilization, extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation, and cyclic AMP response element-binding protein (CREB) activation. [, , ]

ANone: The provided research abstracts do not offer specific information about the material compatibility or stability of AC-42 under various conditions.

ANone: The provided research abstracts do not indicate that AC-42 exhibits catalytic properties. It is primarily investigated for its pharmacological effects as an allosteric agonist of the M1 mAChR.

A: Yes, computational modeling has been used to study the binding mode of AC-42 to the M1 mAChR. [, , ] Molecular modeling suggests that AC-42 might adopt a "bitopic" binding mode, extending into the orthosteric site while also interacting with regions associated with the allosteric site. [] This bitopic binding mode is proposed as a potential explanation for the selectivity and pharmacology of AC-42 and other similar selective mAChR agonists.

A: Structure-activity relationship (SAR) studies have investigated the impact of structural modifications on AC-42's pharmacological profile. [, , ] For instance, mutations at key residues like Tyr82 and Trp101 in the M1 mAChR significantly affect the affinity and signaling activity of AC-42 and its analogs. [] Modifications to the aromatic side chain and the position of the piperidine nitrogen within AC-42 analogs also influence their interaction with the receptor and their selectivity for the M1 subtype. [] Additionally, the development of fluorescent derivatives of AC-42, such as para-LRB-AC42, has provided valuable tools for studying the binding mechanisms and dynamics of this allosteric agonist. []

ANone: The research abstracts provided do not explicitly discuss the stability and formulation strategies for AC-42.

ANone: The provided research abstracts do not discuss resistance or cross-resistance mechanisms related to AC-42.

ANone: The provided research abstracts do not provide specific data on the toxicology or long-term safety profile of AC-42.

A: The discovery and characterization of AC-42 and other selective M1 mAChR allosteric agonists represent a significant milestone in muscarinic receptor pharmacology. [, ] These findings challenged the traditional view that mAChR activation relied solely on orthosteric agonists and opened up new possibilities for drug development targeting specific mAChR subtypes. []

ANone: Research on AC-42 and its interactions with the M1 mAChR has potential implications across various disciplines.

- Neuropharmacology: M1 mAChRs play a role in cognitive functions and neuropsychiatric disorders like Alzheimer's disease and schizophrenia. [, , ] Selective M1 mAChR agonists like AC-42 could hold therapeutic potential for these conditions. [, ]

- Immunology: The P2X7 receptor, another type of purinergic receptor, shares some functional similarities with M1 mAChRs in regulating inflammatory processes. Research on AC-42 could provide insights into the development of allosteric modulators for other purinergic receptors involved in immune responses. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。